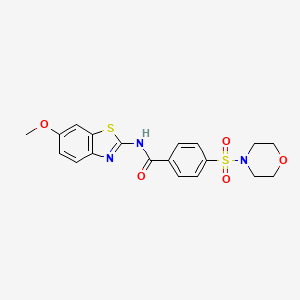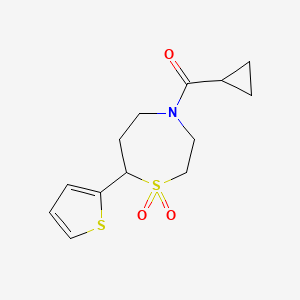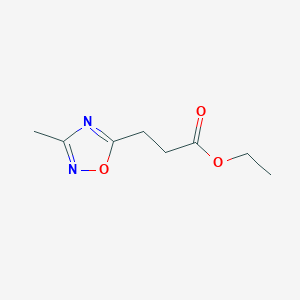![molecular formula C17H20N8 B2849306 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2415622-63-6](/img/structure/B2849306.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyrazole and piperazine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Synthesis of the Pyridazine Core: The pyridazine ring is often formed through the condensation of a dihydrazine derivative with a diketone or dialdehyde.
Coupling Reactions: The pyrazole and pyridazine intermediates are then coupled using a suitable coupling agent, such as a palladium catalyst, under inert atmosphere conditions.
Introduction of the Piperazine Moiety: The final step involves the nucleophilic substitution of the pyridazine intermediate with a piperazine derivative, often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridazine ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound is susceptible to nucleophilic substitution reactions, especially at the piperazine nitrogen, where alkylation or acylation can occur using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydride, acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Alkylated or acylated derivatives at the piperazine nitrogen.
Applications De Recherche Scientifique
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting neurological disorders and cancer due to its ability to interact with specific biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Chemical Biology: It serves as a probe in chemical biology to study cellular processes and pathways.
Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these proteins. This interaction can lead to the inhibition or activation of biological pathways, influencing cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-phenyl-4-(2-(4-arylthiazol-2-yl)hydrazono)methyl)-1H-pyrazol-3-yl)-2H-chromen-2-one: This compound also features a pyrazole ring and is studied for its antimicrobial and antioxidant activities.
2-(1H-pyrazol-1-yl)pyridine: Known for its use in C-H functionalization reactions.
1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: An intermediate in the synthesis of dipeptidyl peptidase 4 inhibitors.
Uniqueness
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and chemical biology.
Propriétés
IUPAC Name |
2-methyl-4-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-13-6-8-25(22-13)17-4-3-16(20-21-17)24-11-9-23(10-12-24)15-5-7-18-14(2)19-15/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYNLOSWXPTSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3As,6aS)-2,3,3a,4,6,6a-hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B2849224.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(dimethylamino)benzamide](/img/structure/B2849225.png)
![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)

![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

![1-(3-chlorophenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine](/img/structure/B2849233.png)

![n-(1-Cyano-1,2-dimethylpropyl)-2-[2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-1-yl]propanamide](/img/structure/B2849236.png)

![2-{[5-({5-[(2-oxo-2-phenylethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one](/img/structure/B2849240.png)
![Methyl 3-[2-(1,2-benzoxazol-3-yl)acetamido]adamantane-1-carboxylate](/img/structure/B2849241.png)
![1-[4-(6-Bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]butan-1-one](/img/structure/B2849242.png)

